molecular formula C11H17N4O2+ B15131601 1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione

1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione

Katalognummer: B15131601
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: ZSGSYVSUAQBSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione is a chemical compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione involves several steps. The process typically starts with the preparation of the purine ring, followed by the introduction of the dimethyl and methylpropyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:

    Caffeine: Both compounds share a purine structure but differ in their substituents.

    Theobromine: Similar to caffeine, theobromine has a different set of substituents on the purine ring.

    Theophylline: Another purine derivative with distinct biological activities.

The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.

Eigenschaften

Molekularformel

C11H17N4O2+

Molekulargewicht

237.28 g/mol

IUPAC-Name

1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C11H17N4O2/c1-7(2)5-15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-8H,5H2,1-4H3/q+1

InChI-Schlüssel

ZSGSYVSUAQBSDG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.